Mebrofenin

Vue d'ensemble

Description

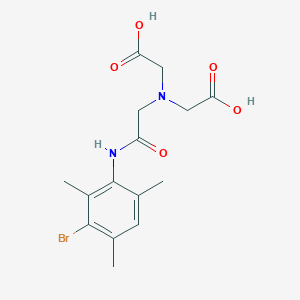

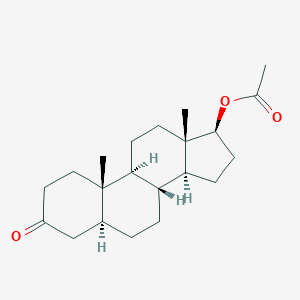

La mébrofénine est un radiopharmaceutique de diagnostic utilisé principalement pour l'imagerie du foie et de la vésicule biliaire. C'est un chélate composé de deux molécules d'un analogue de la lidocaïne, attaché à un ion technétium-99m. La mébrofénine est connue pour sa forte captation hépatique et son excrétion biliaire rapide, ce qui en fait un agent efficace pour la scintigraphie hépato-biliaire .

Mécanisme D'action

Target of Action

Mebrofenin, also known as Technetium Tc-99m this compound, is a diagnostic radiopharmaceutical agent . Its primary targets are the Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3) . These transporters are responsible for the hepatic uptake of this compound .

Mode of Action

This compound is taken up into hepatocytes through the action of OATP1B1 and OATP1B3 transporters . Instead, it is used as a diagnostic agent as Technetium-99m decays by isomeric transition to technetium-99 through the release of a detectable gamma ray .

Biochemical Pathways

This compound is involved in the hepatobiliary transport process . After being taken up by hepatocytes, it is promptly secreted into the bile . This process is mediated by efflux transporters, specifically the multidrug resistance-associated proteins (MRPs) . The MRPs mediate the canalicular (liver-to-bile) and sinusoidal (liver-to-blood) excretion of this compound .

Pharmacokinetics

Following intravenous injection, visualization in the liver could be detected by 5 minutes and maximum liver uptake occurred at 11 minutes post-injection . The pharmacokinetics of this compound is characterized by high hepatic uptake and fast biliary excretion, resulting in improved hepatic imaging .

Result of Action

The result of this compound’s action is the generation of a gamma ray, which can be detected using a gamma camera . This allows for single photon emission computer tomography (SPECT) imaging of the liver or gallbladder . The molecular and cellular effects of this compound’s action primarily involve its interaction with hepatocyte transporters, leading to its uptake and subsequent excretion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, hepatocyte transporter function can be altered in several pathophysiological situations and can be modulated by certain drugs . This can potentially impact the pharmacokinetics and drug-induced liver injury . Therefore, understanding these factors is crucial for the accurate interpretation of this compound scintigraphy data .

Analyse Biochimique

Biochemical Properties

This compound is taken up into hepatocytes through the action of organic anion-transporting polypeptides (OATP1B1 and OATP1B3) transporters . These transporters are responsible for the hepatic uptake of this compound, making it a crucial component in biochemical reactions within the liver .

Cellular Effects

Upon intravenous administration, this compound bound to plasma proteins is cleared from systemic circulation in approximately 5 minutes by hepatocytes . This rapid clearance and high hepatic uptake can influence cell function, particularly in the liver .

Molecular Mechanism

It is used as a diagnostic agent as Technetium-99m decays by isomeric transition to technetium-99 through the release of a detectable gamma ray . This process allows for the visualization of the liver and gallbladder during imaging procedures .

Temporal Effects in Laboratory Settings

This compound’s fast hepatic excretion (t ½ =17 minutes) and high hepatic uptake (98.1%) can be attributed to the 3-bromo-2,4,6-trimethylphenyl moiety . These properties allow for its use in time-sensitive imaging procedures .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it is known that this compound is used in hepatobiliary imaging tests . The dosage and its effects would likely vary based on the specific needs of the imaging procedure .

Metabolic Pathways

This compound is involved in the hepatobiliary elimination pathway . It is taken up by hepatocytes and then secreted into the canaliculi, finally being excreted by the bile ducts .

Transport and Distribution

This compound is transported into hepatocytes through the action of OATP1B1 and OATP1B3 transporters . It is then distributed within the liver, allowing for its use in imaging procedures .

Subcellular Localization

Once inside the hepatocytes, this compound is secreted into the canaliculi and finally excreted by the bile ducts . This suggests that this compound is localized within the hepatocytes before being transported to the canaliculi for excretion .

Méthodes De Préparation

La mébrofénine est préparée sous forme de kit stérile contenant de la mébrofénine et du fluorure stanneux déshydraté. Le flacon est reconstitué avec une solution de pertechnétate de sodium pour former la mébrofénine au technétium-99m radiomarquée finale. Le pH du produit reconstitué est ajusté à 4,2 à 5,7 à l'aide d'hydroxyde de sodium ou d'acide chlorhydrique .

Analyse Des Réactions Chimiques

La mébrofénine subit plusieurs réactions chimiques, impliquant principalement sa chélation avec le technétium-99m. Le produit principal formé est la mébrofénine au technétium-99m, qui est utilisée pour l'imagerie de diagnostic. La structure du composé lui permet de se lier à l'albumine et d'être captée par les hépatocytes .

Applications de la recherche scientifique

La mébrofénine est largement utilisée en scintigraphie hépato-biliaire pour évaluer la fonction hépatique, évaluer la perméabilité des voies biliaires et rechercher des maladies de la vésicule biliaire telles que la cholécystite et les fuites biliaires. Elle est également utilisée pour calculer la fraction d'éjection de la vésicule biliaire, aidant au diagnostic de dyskinésie biliaire . De plus, la mébrofénine est utilisée comme sonde pour l'activité des transporteurs hépatiques, en particulier la protéine 2 associée à la résistance aux médicaments multiples (MRP2) .

Mécanisme d'action

La mébrofénine est captée par les hépatocytes par l'action des polypeptides transporteurs d'anions organiques (OATP1B1 et OATP1B3). Une fois à l'intérieur des hépatocytes, elle est excrétée dans les voies biliaires et finalement dans l'intestin grêle. Le mécanisme d'action implique la désintégration du technétium-99m par transition isomérique, libérant des rayons gamma qui sont détectés par une caméra gamma pour l'imagerie .

Applications De Recherche Scientifique

Mebrofenin is extensively used in hepatobiliary scintigraphy to assess liver function, evaluate bile duct patency, and investigate gallbladder diseases such as cholecystitis and bile leaks. It is also employed to calculate gallbladder ejection fraction, aiding in the diagnosis of biliary dyskinesia . Additionally, this compound is used as a probe for hepatic transporter activity, particularly the multidrug resistance-associated protein 2 (MRP2) .

Comparaison Avec Des Composés Similaires

La mébrofénine est similaire à d'autres agents d'imagerie hépato-biliaire tels que l'acide diisopropyl-iminodiacétique au technétium-99m (DISIDA) et la lidofénine au technétium-99m. La mébrofénine a une excrétion hépatique plus rapide et une captation hépatique plus élevée que ces composés, ce qui la rend plus efficace pour l'imagerie .

Composés similaires :- Acide diisopropyl-iminodiacétique au technétium-99m (DISIDA)

- Lidofénine au technétium-99m

- Acide triméthylbromoanilino iminodiacétique au technétium-99m (BIDA)

Propriétés

IUPAC Name |

2-[[2-(3-bromo-2,4,6-trimethylanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O5/c1-8-4-9(2)15(10(3)14(8)16)17-11(19)5-18(6-12(20)21)7-13(22)23/h4H,5-7H2,1-3H3,(H,17,19)(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPZZZZLAQGTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046891 | |

| Record name | Mebrofenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78266-06-5 | |

| Record name | Mebrofenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78266-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebrofenin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078266065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebrofenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebrofenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebrofenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBROFENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PV0B6ED98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)

![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)

![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)

![ACETAMIDE, N-[[(1-ETHOXYCYCLOPROPYL)OXY]METHYL]-N-METHYL- (9CI)](/img/structure/B129077.png)